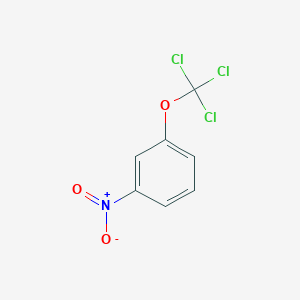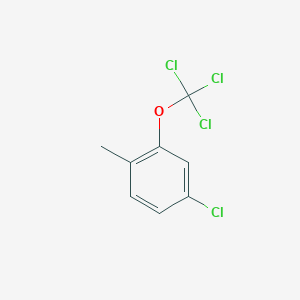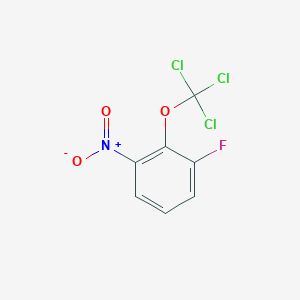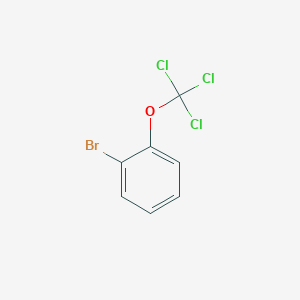![molecular formula C14H18N2O2 B1402230 5-(Cbz-氨基)-2-氮杂螺[3.3]庚烷 CAS No. 1352546-84-9](/img/structure/B1402230.png)
5-(Cbz-氨基)-2-氮杂螺[3.3]庚烷
描述
5-(Cbz-amino)-2-azaspiro[33]heptane is a compound that features a spiro[33]heptane core with a carbobenzyloxy (Cbz) protected amino group
科学研究应用
5-(Cbz-amino)-2-azaspiro[3.3]heptane has several scientific research applications:
Medicinal Chemistry: The spiro[3.3]heptane core is a bioisostere of benzene, making it useful in drug design to improve the physicochemical properties of pharmaceuticals.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.
Biological Studies: Its unique structure allows for the exploration of new biological pathways and interactions.
作用机制
Target of Action
The primary target of 5-(Cbz-amino)-2-azaspiro[3The spiro[33]heptane core, a key component of this compound, has been incorporated into various drugs, including the anticancer drugs sonidegib and vorinostat, and the anesthetic drug benzocaine . These drugs target different proteins and receptors, suggesting that the spiro[3.3]heptane core could potentially interact with a wide range of targets.
Mode of Action
The exact mode of action of 5-(Cbz-amino)-2-azaspiro[3The spiro[33]heptane core is known to mimic the mono-, meta-, and para-substituted phenyl rings in drugs . This suggests that the compound might interact with its targets in a similar manner to these phenyl ring-containing drugs.
Biochemical Pathways
The specific biochemical pathways affected by 5-(Cbz-amino)-2-azaspiro[3Given that the spiro[33]heptane core has been incorporated into various drugs, it’s plausible that this compound could affect a variety of biochemical pathways depending on its specific target .
Result of Action
The molecular and cellular effects of 5-(Cbz-amino)-2-azaspiro[3The spiro[33]heptane core has been shown to retain the bioactivity of the drugs it’s incorporated into . This suggests that 5-(Cbz-amino)-2-azaspiro[3.3]heptane could potentially have similar effects, depending on its specific target.
生化分析
Biochemical Properties
5-(Cbz-amino)-2-azaspiro[3.3]heptane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been incorporated into the structures of FDA-approved anticancer drugs such as vorinostat and sonidegib, where it replaces the phenyl ring . The interactions between 5-(Cbz-amino)-2-azaspiro[3.3]heptane and these biomolecules are primarily based on its ability to mimic the structural and electronic properties of the phenyl ring, thereby retaining the bioactivity of the original compounds .
Cellular Effects
The effects of 5-(Cbz-amino)-2-azaspiro[3.3]heptane on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5-(Cbz-amino)-2-azaspiro[3.3]heptane has been shown to inhibit the activity of histone deacetylases, leading to changes in gene expression that promote cell cycle arrest and apoptosis . This compound’s ability to affect cellular metabolism and signaling pathways makes it a promising candidate for therapeutic applications .
Molecular Mechanism
At the molecular level, 5-(Cbz-amino)-2-azaspiro[3.3]heptane exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the context. For instance, its incorporation into vorinostat allows it to inhibit histone deacetylases, leading to increased acetylation of histone proteins and changes in gene expression . These molecular interactions are crucial for the compound’s bioactivity and therapeutic potential .
Dosage Effects in Animal Models
The effects of 5-(Cbz-amino)-2-azaspiro[3.3]heptane vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in preclinical studies . Threshold effects and dose-response relationships are critical for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
5-(Cbz-amino)-2-azaspiro[3.3]heptane is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are areas of active research, with studies indicating that it can influence various aspects of cellular metabolism . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of 5-(Cbz-amino)-2-azaspiro[3.3]heptane within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which in turn influence its bioactivity and therapeutic efficacy . Research has shown that 5-(Cbz-amino)-2-azaspiro[3.3]heptane can be efficiently transported to target tissues, where it exerts its effects .
Subcellular Localization
The subcellular localization of 5-(Cbz-amino)-2-azaspiro[3.3]heptane is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that 5-(Cbz-amino)-2-azaspiro[3.3]heptane reaches its intended targets and exerts its bioactivity effectively . Understanding these subcellular dynamics is crucial for optimizing the compound’s therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cbz-amino)-2-azaspiro[33]heptane typically involves the formation of the spiro[3One common method involves the reaction of keteneiminium salts with alkenes to form cyclobutanones, which are then converted into spiro[3.3]heptanes . The Cbz-protected amino group can be introduced through standard peptide coupling reactions using Cbz-protected amino acids .
Industrial Production Methods
Industrial production methods for 5-(Cbz-amino)-2-azaspiro[3.3]heptane are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production.
化学反应分析
Types of Reactions
5-(Cbz-amino)-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spiro[3.3]heptane core or the amino group.
Substitution: The Cbz-protected amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
相似化合物的比较
Similar Compounds
Uniqueness
5-(Cbz-amino)-2-azaspiro[3.3]heptane is unique due to its Cbz-protected amino group, which provides additional stability and allows for selective deprotection in synthetic applications. This makes it a versatile intermediate in the synthesis of various bioactive compounds .
属性
IUPAC Name |
benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-8-11-4-2-1-3-5-11)16-12-6-7-14(12)9-15-10-14/h1-5,12,15H,6-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHMZHHMKRRHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)OCC3=CC=CC=C3)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene](/img/structure/B1402148.png)



![1-Bromo-2-[chloro(difluoro)-methoxy]-4-fluoro-benzene](/img/structure/B1402153.png)



![2-[Chloro(difluoro)methoxy]-1-fluoro-4-(trifluoromethyl)benzene](/img/structure/B1402157.png)
![3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene](/img/structure/B1402159.png)


![2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene](/img/structure/B1402166.png)
